

An In-depth Technical Guide to Chroman-8-sulfonyl chloride

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Compound of Interest

Compound Name: *Chroman-8-sulfonyl chloride*

CAS No.: *1048970-15-5*

Cat. No.: *B1463105*

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Abstract

Chroman-8-sulfonyl chloride (CAS Number: 1048970-15-5) is a heterocyclic sulfonyl chloride that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its rigid chroman scaffold, combined with the reactive sulfonyl chloride moiety, makes it an attractive precursor for the synthesis of novel sulfonamide derivatives. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, an exploration of its reactivity, and a focused discussion on its potential applications in drug discovery, particularly in the development of carbonic anhydrase inhibitors. This document is intended to serve as a technical resource for researchers leveraging this compound in their synthetic endeavors.

Compound Identification and Physicochemical Properties

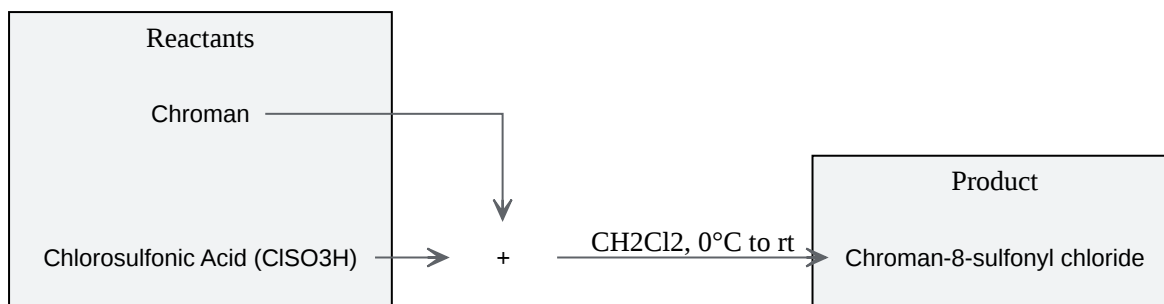
Chroman-8-sulfonyl chloride, also known as 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride, is a key intermediate for introducing the chroman-8-sulfonyl moiety into a target molecule.[1]

Property	Value	Source(s)
CAS Number	1048970-15-5	[1]
Molecular Formula	C ₉ H ₉ ClO ₃ S	[2]
Molecular Weight	232.68 g/mol	[2]
Synonyms	3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride, Chromane-8-sulfonyl chloride	[1]
Purity (Typical)	≥97%	[2]

Synthesis of Chroman-8-sulfonyl chloride: A Representative Protocol

While a specific, peer-reviewed synthesis for **Chroman-8-sulfonyl chloride** is not readily available in the public domain, a standard and reliable method for its preparation is the electrophilic chlorosulfonation of chroman. This reaction utilizes chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring. The 8-position is a likely site of substitution due to the directing effects of the alkyl and ether functionalities on the chroman ring system.

Reaction Scheme:



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Figure 1: General reaction scheme for the chlorosulfonation of chroman.

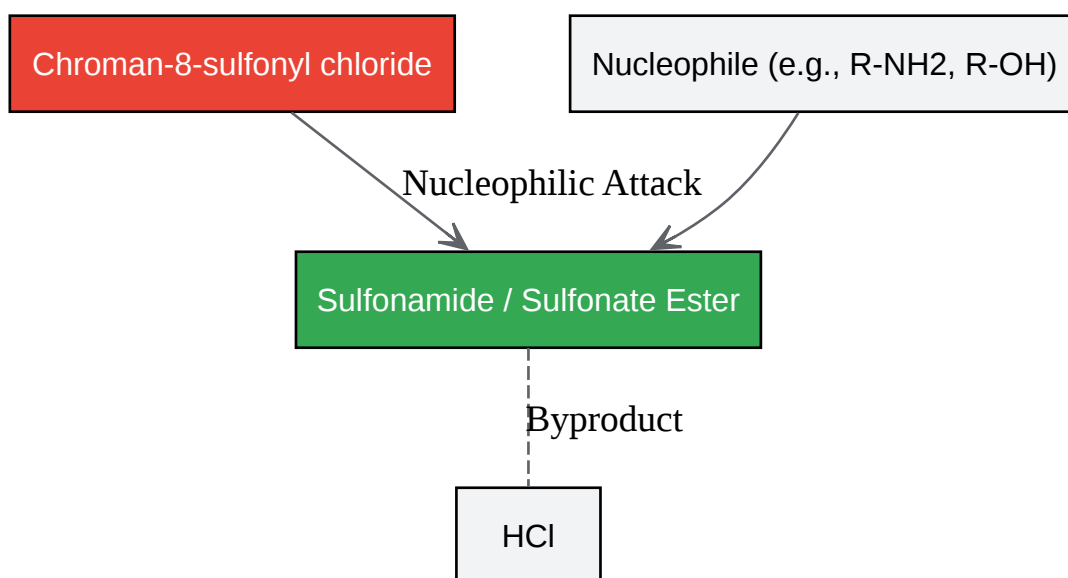
Detailed Experimental Protocol (Representative):

- Materials:
 - Chroman (1.0 eq)
 - Chlorosulfonic acid (4.0 eq)
 - Dichloromethane (anhydrous)
 - Crushed ice
 - Saturated sodium bicarbonate solution
 - Brine
 - Anhydrous magnesium sulfate
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chroman (1.0 eq) in anhydrous dichloromethane.

- Cool the solution to 0 °C using an ice bath.
- Slowly add chlorosulfonic acid (4.0 eq) dropwise via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential during the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
- Separate the organic layer and wash the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Chroman-8-sulfonyl chloride**.
- The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
- Self-Validation and Causality: The use of excess chlorosulfonic acid ensures the complete conversion of the starting material. The slow, dropwise addition at low temperature is critical to control the exothermic nature of the reaction and to minimize the formation of undesired side products. The aqueous workup with sodium bicarbonate neutralizes any remaining acid, and the subsequent washing steps remove water-soluble impurities.

Reactivity and Mechanistic Insights

The core reactivity of **Chroman-8-sulfonyl chloride** is centered on the highly electrophilic sulfur atom of the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions.



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Figure 2: General nucleophilic substitution pathway for **Chroman-8-sulfonyl chloride**.

The primary and most significant reaction of **Chroman-8-sulfonyl chloride** is its condensation with primary or secondary amines to form the corresponding sulfonamides.[3] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3]

Mechanism of Sulfonamide Formation:

The reaction proceeds via a two-step addition-elimination mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the stable sulfonamide product.

Applications in Drug Discovery: A Focus on Carbonic Anhydrase Inhibitors

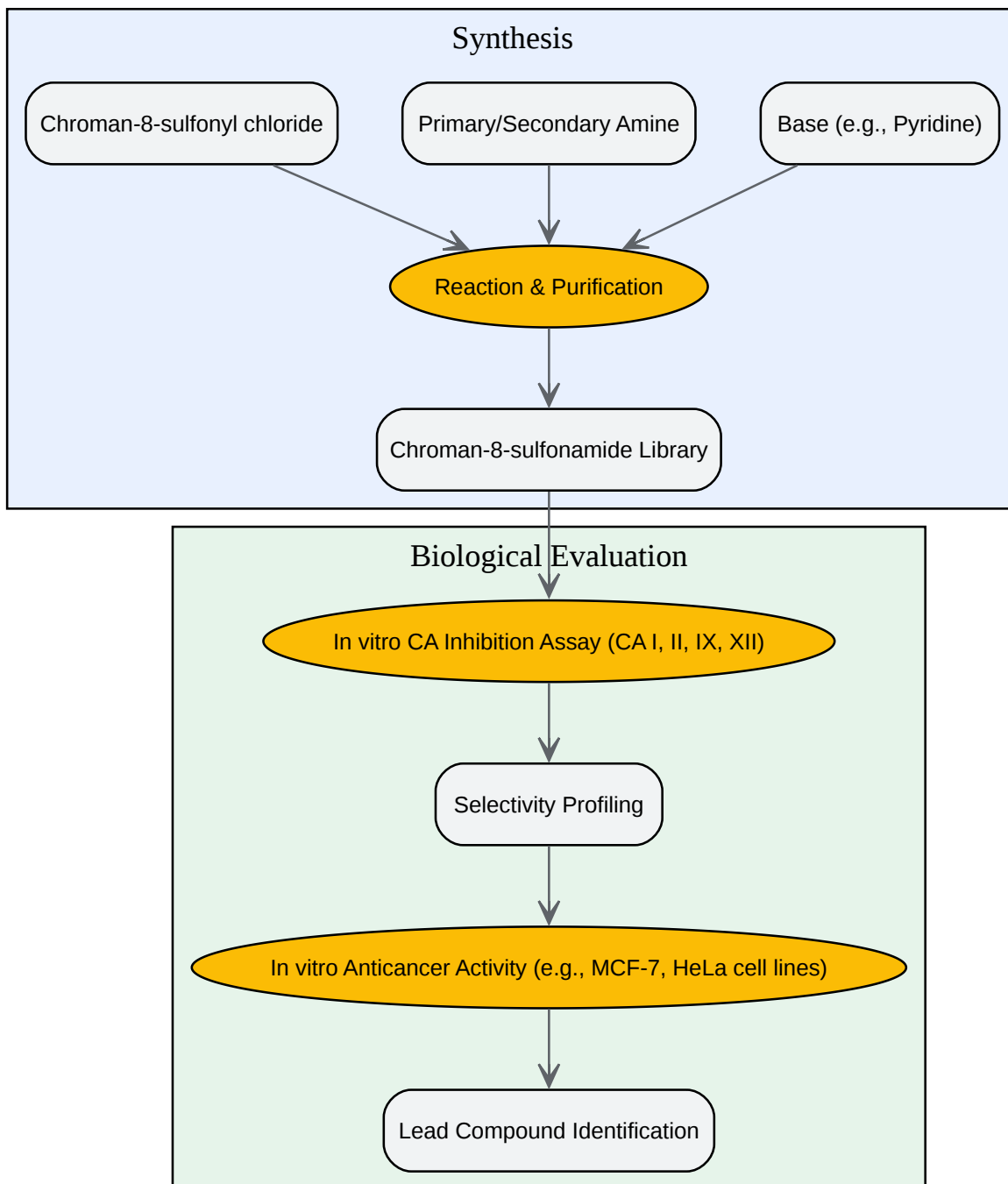
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[4][5] A particularly

promising application for derivatives of **Chroman-8-sulfonyl chloride** is in the development of carbonic anhydrase (CA) inhibitors.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[6] Sulfonamides are the cornerstone of CA inhibitor design, with the $-SO_2NH_2$ group coordinating to the zinc ion in the enzyme's active site.[6]

Recent studies have demonstrated that chromene-based sulfonamides exhibit potent and selective inhibition of tumor-associated CA isoforms.[6] By analogy, chroman-8-sulfonamides derived from **Chroman-8-sulfonyl chloride** are highly promising candidates for development as novel anticancer agents.

Workflow for the Synthesis and Evaluation of Chroman-8-sulfonamide as a Potential CA Inhibitor:



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Sources

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